molecular formula C9H8BrN3OS B1530271 5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1179024-63-5

5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1530271
M. Wt: 286.15 g/mol
InChI Key: HIUYRPZHXNAQKG-UHFFFAOYSA-N
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Description

The compound “5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also has a bromo-methoxyphenyl group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3-Bromo-4-methoxybenzaldehyde have been synthesized through the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .

Scientific Research Applications

Antiproliferative Activity

Research has indicated that derivatives of triazole-thiol compounds exhibit promising antiproliferative activities. One study synthesized and characterized several 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, finding that these compounds showed significant antiproliferative activity against cancer cell lines. This highlights the potential of triazole-thiol derivatives in the development of new anticancer agents (Narayana, Raj, & Sarojini, 2010).

Corrosion Inhibition

Another application of triazole-thiol compounds is in corrosion inhibition. A study on 4-amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated superior inhibition efficiency against the corrosion of mild steel in a corrosive environment. This suggests that triazole-thiols could be effective as corrosion inhibitors, potentially offering a new approach to protecting metals in industrial applications (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Anti-inflammatory Activity

The synthesis of triazole-thiol derivatives has also been explored for anti-inflammatory purposes. A study developed new S-alkylated triazole-thiols demonstrating significant anti-inflammatory activity. These findings support the potential therapeutic applications of these compounds in treating inflammation-related conditions (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).

Antimicrobial Activity

Research into triazole-thiol compounds has also shown that they can possess potent antimicrobial properties. A particular study synthesized N-bridged heterocycles derived from 3-(3-bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole, which exhibited antifungal properties against a range of fungal species. This indicates the potential of triazole-thiol derivatives as antifungal agents, which could be valuable in agricultural and pharmaceutical industries (Holla, Poojary, Kalluraya, & Gowda, 1996).

properties

IUPAC Name

5-(3-bromo-4-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3OS/c1-14-7-3-2-5(4-6(7)10)8-11-9(15)13-12-8/h2-4H,1H3,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUYRPZHXNAQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=S)NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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